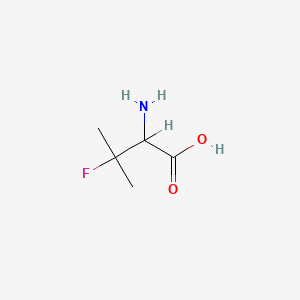

3-Fluoro-DL-valine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 363265. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-fluoro-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10FNO2/c1-5(2,6)3(7)4(8)9/h3H,7H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFUKCHCGMBNYHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C(=O)O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60320690 | |

| Record name | 3-Fluoro-DL-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60320690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43163-94-6 | |

| Record name | 43163-94-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=363265 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Fluoro-DL-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60320690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 3-Fluoro-DL-valine for Researchers and Drug Development Professionals

Introduction

3-Fluoro-DL-valine is a synthetic, unnatural amino acid that has garnered significant interest within the scientific community, particularly in the fields of biochemistry, medicinal chemistry, and drug development. Its unique structural properties, conferred by the presence of a fluorine atom, make it a valuable tool for a range of applications, including peptide synthesis and as a potential antimicrobial agent. This technical guide provides an in-depth overview of this compound, covering its chemical and physical properties, suppliers, applications, and relevant experimental protocols.

Chemical and Physical Properties

This compound, also known as 2-Amino-3-fluoro-3-methylbutyric acid, is a white to pale cream crystalline powder.[1] The introduction of a fluorine atom, the most electronegative element, in place of a hydrogen atom in the valine side chain significantly alters the molecule's electronic properties without a substantial increase in steric bulk. This modification can influence the conformational preferences of peptides and proteins into which it is incorporated and can enhance metabolic stability.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 43163-94-6 | [2][3][4][5][6] |

| Molecular Formula | C5H10FNO2 | [2][3][4][5][6] |

| Molecular Weight | 135.14 g/mol | [2][3][4][5] |

| Appearance | White to pale cream crystals or powder | [1] |

| Melting Point | ~210 °C (decomposes) | [2] |

| Purity | ≥94% to ≥99.0% (supplier dependent) | [2][3] |

| SMILES | CC(C)(F)C(N)C(O)=O | [2] |

| InChI Key | ZFUKCHCGMBNYHH-UHFFFAOYSA-N | [2] |

Suppliers

This compound is commercially available from several chemical suppliers that specialize in research chemicals and building blocks for synthesis. The purity and available quantities may vary between suppliers.

Table 2: Commercial Suppliers of this compound

| Supplier | Product Number/Reference | Purity |

| Sigma-Aldrich | 47581 | ≥99.0% |

| Santa Cruz Biotechnology | sc-265181 | ≥94% |

| MedChemExpress | HY-W074978 | Not specified |

| Thermo Scientific Chemicals | (Formerly Alfa Aesar) | 94% |

| CSBio China | 201424 | Not specified |

Synthesis of this compound

Applications in Research and Drug Development

Incorporation into Peptides and Proteins

The primary application of this compound is its use as a building block in peptide synthesis.[6][8] The incorporation of fluorinated amino acids can confer unique properties to the resulting peptides, such as:

-

Enhanced Stability: The strong carbon-fluorine bond can increase resistance to enzymatic degradation, prolonging the peptide's half-life in biological systems.

-

Conformational Control: The electronegativity of fluorine can influence the local electronic environment and induce specific conformational preferences in the peptide backbone, which can be crucial for binding to biological targets.

-

19F NMR Probe: The presence of the fluorine atom provides a sensitive handle for nuclear magnetic resonance (NMR) spectroscopy, allowing for detailed studies of peptide structure, dynamics, and interactions with other molecules.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-3-Fluoro-DL-valine

The most common method for incorporating this compound into a peptide sequence is through solid-phase peptide synthesis (SPPS) using the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group strategy. An Fmoc-protected version of this compound is commercially available from suppliers like Santa Cruz Biotechnology.[4][9]

Materials:

-

Fmoc-3-Fluoro-DL-valine

-

Rink Amide resin (or other suitable solid support)

-

Other Fmoc-protected amino acids

-

Coupling reagents (e.g., HATU, HBTU)

-

Base (e.g., DIEA)

-

Deprotection solution (e.g., 20% piperidine in DMF)

-

Solvents (DMF, DCM)

-

Cleavage cocktail (e.g., TFA/TIS/H2O)

General Procedure:

-

Resin Swelling: The solid support resin is swelled in a suitable solvent like DMF.

-

Fmoc Deprotection: The Fmoc protecting group on the resin-bound amino acid is removed using a solution of 20% piperidine in DMF.

-

Amino Acid Coupling: The Fmoc-3-Fluoro-DL-valine is activated using a coupling reagent (e.g., HATU) and a base (e.g., DIEA) and then added to the deprotected resin. The reaction is allowed to proceed until completion.

-

Washing: The resin is thoroughly washed to remove excess reagents and byproducts.

-

Repeat: The deprotection and coupling steps are repeated for each subsequent amino acid in the desired peptide sequence.

-

Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

-

Purification: The crude peptide is purified using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).

Caption: General workflow for solid-phase peptide synthesis (SPPS) incorporating this compound.

Antimicrobial Activity

This compound has been reported to inhibit the growth of certain bacteria.[6][7][8][10] The proposed mechanism of action involves its misincorporation into bacterial proteins in place of natural valine. This substitution can lead to the production of non-functional or misfolded proteins, ultimately disrupting essential cellular processes and leading to cell death. This mechanism is a promising avenue for the development of novel antimicrobial agents, as it targets a fundamental process in bacterial physiology.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The antimicrobial activity of this compound can be quantified by determining its Minimum Inhibitory Concentration (MIC) against various bacterial strains using the broth microdilution method.

Materials:

-

This compound

-

Bacterial strains (e.g., E. coli, S. aureus)

-

Sterile Mueller-Hinton Broth (MHB) or other suitable growth medium

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to a specific concentration (e.g., 5 x 105 CFU/mL)

General Procedure:

-

Serial Dilutions: A series of twofold dilutions of this compound are prepared in the growth medium in the wells of a 96-well plate.

-

Inoculation: Each well is inoculated with a standardized bacterial suspension.

-

Controls: Positive (bacteria and medium, no compound) and negative (medium only) controls are included.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Caption: Proposed mechanism of antibacterial action of this compound.

Future Perspectives

This compound represents a valuable chemical tool for researchers and drug developers. Its ability to modulate peptide and protein structure and function, coupled with its potential as an antimicrobial agent, opens up numerous avenues for future research. Further studies are warranted to fully elucidate its mechanism of action against various bacterial strains and to explore its potential in the development of novel peptide-based therapeutics with enhanced stability and efficacy. The enantioselective synthesis of the D- and L-isomers of 3-fluorovaline will also be crucial for dissecting their specific biological activities and for the development of stereochemically pure pharmaceuticals.

References

- 1. wernerlab.weebly.com [wernerlab.weebly.com]

- 2. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 4. scbt.com [scbt.com]

- 5. 3-Fluoro- DL -valine = 99.0 43163-94-6 [sigmaaldrich.com]

- 6. This compound, 94%, Thermo Scientific Chemicals 100 mg | Request for Quote [thermofisher.com]

- 7. Rhodium-Catalyzed Allylic Amination for the Enantioselective Synthesis of Tertiary β-Fluoroamines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. scbt.com [scbt.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

Biocompatibility of Fluorinated Valine Analogs: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into amino acids has emerged as a powerful tool in peptide and protein engineering, offering enhanced metabolic stability, proteolytic resistance, and modulation of protein structure and function. Among these, fluorinated analogs of valine are of particular interest for their potential to fine-tune hydrophobic interactions within protein cores. This technical guide provides a comprehensive overview of the biocompatibility of fluorinated valine analogs, summarizing key data, detailing relevant experimental protocols, and visualizing associated cellular pathways. While direct quantitative biocompatibility data for many specific fluorinated valine analogs remains limited in publicly available literature, this guide synthesizes existing knowledge on fluorinated amino acids to provide a foundational understanding for researchers in drug development.

Quantitative Biocompatibility Data

The assessment of biocompatibility is crucial for the clinical translation of any modified biomolecule. For fluorinated valine analogs, this involves a thorough evaluation of their cytotoxic potential, in vivo toxicity, and metabolic stability. The following tables summarize the types of quantitative data that are critical for this assessment. It is important to note that specific values for many fluorinated valine analogs are not extensively reported; therefore, the tables include representative data for other fluorinated amino acids to provide a comparative context.

Table 1: In Vitro Cytotoxicity of Fluorinated Amino Acid Analogs

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| L-p-fluorophenylalanine | MCF-7 | MTT Assay | 3-15 | [1] |

| L-4-fluorotryptophan | MCF-7 | MTT Assay | 3-15 | [1] |

| L-6-fluorotryptophan | MCF-7 | MTT Assay | 3-15 | [1] |

| Hypothetical Fluorovaline | Various | MTT/LDH | Data Not Available |

Table 2: In Vivo Acute Toxicity of Fluorinated Compounds

| Compound | Animal Model | Route | LD50 (mg/kg) | Reference |

| Sodium Fluoride | Rat (oral) | Oral | >2000 | [2] |

| 2,3-dimethylquinoxaline | Mouse | Oral | >2000 | [3] |

| Hypothetical Fluorovaline | Rodent | Oral/IV | Data Not Available |

Table 3: Metabolic Stability of Fluorinated Amino Acids

| Compound | System | Parameter | Value | Reference |

| Fluorinated Peptides | In Vivo | Proteolytic Stability | Increased | [4] |

| Fluorinated Small Molecules | General | Metabolic Resistance | Enhanced | [5][6] |

| Hypothetical Fluorovaline | In vitro/In vivo | Half-life | Data Not Available |

Experimental Protocols

Accurate and reproducible assessment of biocompatibility relies on standardized experimental protocols. The following sections detail common methodologies for evaluating the cytotoxicity, in vivo toxicity, and metabolic fate of fluorinated valine analogs.

In Vitro Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[7][8][9]

-

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

-

Protocol Outline:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Expose cells to a range of concentrations of the fluorinated valine analog for a specified duration (e.g., 24, 48, 72 hours). Include untreated and vehicle controls.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

-

2. Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method that measures the release of lactate dehydrogenase from damaged cells, indicating a loss of membrane integrity.[10][11][12]

-

Principle: LDH released into the culture medium catalyzes the conversion of lactate to pyruvate, which then leads to the reduction of a tetrazolium salt into a colored formazan product. The amount of formazan is proportional to the amount of LDH released and, therefore, to the extent of cell lysis.

-

Protocol Outline:

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

-

Supernatant Collection: Carefully collect the cell culture supernatant from each well.

-

LDH Reaction: Mix the supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.

-

Incubation: Incubate the mixture at room temperature for a specified time, protected from light.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm.

-

Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated cells to that in control cells (spontaneous release) and cells treated with a lysis buffer (maximum release).

-

In Vivo Acute Toxicity Testing

In vivo studies in animal models are essential to evaluate the systemic toxicity of a compound. The following is a general guideline for an acute oral toxicity study in rodents, often following OECD guidelines.[2][13][14][15]

-

Principle: To determine the short-term adverse effects of a single high dose of a substance.

-

Protocol Outline:

-

Animal Model: Typically, healthy, young adult rodents (e.g., rats or mice) of a single sex are used.

-

Dosing: Administer the fluorinated valine analog at a specified dose (e.g., a limit dose of 2000 mg/kg) via oral gavage. A control group receives the vehicle.

-

Observation: Observe the animals for mortality, clinical signs of toxicity (e.g., changes in behavior, appearance, weight), and any adverse reactions at regular intervals for a period of 14 days.

-

Necropsy: At the end of the observation period, perform a gross necropsy on all animals to examine for any pathological changes in organs and tissues.

-

Data Analysis: Record all observations and pathological findings to assess the acute toxicity profile of the compound.

-

Metabolic Stability Assessment

Understanding the metabolic fate of fluorinated valine analogs is critical for predicting their in vivo behavior and potential for bioaccumulation.

-

Principle: To determine the rate at which the compound is metabolized by liver enzymes (in vitro) or cleared from the body (in vivo).

-

In Vitro Protocol Outline (Liver Microsomes):

-

Incubation: Incubate the fluorinated valine analog with liver microsomes (containing cytochrome P450 enzymes) and necessary cofactors (e.g., NADPH).

-

Time Points: Collect samples at various time points.

-

Analysis: Quench the reaction and analyze the concentration of the parent compound at each time point using LC-MS/MS.

-

Data Analysis: Calculate the in vitro half-life (t½) of the compound.

-

-

In Vivo Protocol Outline (Pharmacokinetic Study):

-

Dosing: Administer the fluorinated valine analog to an animal model (e.g., via intravenous or oral route).

-

Blood Sampling: Collect blood samples at multiple time points.

-

Plasma Analysis: Separate the plasma and quantify the concentration of the compound using LC-MS/MS.

-

Data Analysis: Determine key pharmacokinetic parameters, including half-life (t½), clearance, and volume of distribution.

-

Signaling Pathways and Cellular Mechanisms

The incorporation of fluorinated valine analogs can potentially perturb cellular signaling pathways, leading to cytotoxic effects. While specific data for fluorinated valine is scarce, studies on fluoride ions and other fluorinated compounds suggest possible interactions with pathways like the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which is involved in cell proliferation, differentiation, and apoptosis.[16][17][18][19]

Hypothesized Interaction with MAPK Signaling

Excessive cellular stress, potentially induced by the accumulation of a foreign analog or its metabolites, can activate the MAPK pathway. This can lead to the phosphorylation of downstream targets that regulate apoptosis.

Experimental Workflow for Biocompatibility Assessment

A logical workflow is essential for the systematic evaluation of the biocompatibility of novel fluorinated valine analogs.

Conclusion

The introduction of fluorinated valine analogs holds significant promise for the development of novel peptides and proteins with enhanced therapeutic properties. However, a thorough understanding of their biocompatibility is paramount for their safe and effective application. This guide provides a framework for researchers to approach the biocompatibility assessment of these novel compounds. While specific quantitative data for many fluorinated valine analogs is yet to be established, the methodologies and principles outlined here, derived from the broader field of fluorinated amino acids, offer a robust starting point for investigation. Future research should focus on generating specific cytotoxicity and in vivo toxicity data for a wider range of fluorinated valine analogs to build a more comprehensive understanding of their structure-biocompatibility relationships.

References

- 1. Intracellular uptake and inhibitory activity of aromatic fluorinated amino acids in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A step-by-step approach for assessing acute oral toxicity without animal testing for additives of quasi-drugs and cosmetic ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. iris-biotech.de [iris-biotech.de]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. bds.berkeley.edu [bds.berkeley.edu]

- 10. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]

- 11. LDH cytotoxicity assay [protocols.io]

- 12. info.gbiosciences.com [info.gbiosciences.com]

- 13. researchgate.net [researchgate.net]

- 14. fda.gov [fda.gov]

- 15. Toxicology | MuriGenics [murigenics.com]

- 16. Fluoride stimulates the MAPK pathway to regulate endoplasmic reticulum stress and heat shock proteins to induce duodenal toxicity in chickens - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Effects of Fluoride on the Expression of p38MAPK Signaling Pathway-Related Genes and Proteins in Spleen Lymphocytes of Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Negative regulation of amino acid signaling by MAPK-regulated 4F2hc/Girdin complex - PMC [pmc.ncbi.nlm.nih.gov]

- 19. poisonfluoride.com [poisonfluoride.com]

The Role of Fluorine in Molecular Interactions: A Technical Guide for Drug Discovery Professionals

Introduction

Fluorine has become a cornerstone element in modern medicinal chemistry, with approximately 20-25% of all globally registered pharmaceuticals containing at least one fluorine atom.[1][2] Its strategic incorporation into drug candidates is a powerful tool for modulating molecular properties to enhance pharmacokinetic and pharmacodynamic profiles.[3][4] This is attributed to fluorine's unique combination of properties: it is the most electronegative element, yet it has a small van der Waals radius (1.47 Å) comparable to that of a hydrogen atom (1.20 Å).[4] This allows it to act as a "super-hydrogen" in some contexts, while its powerful electronic effects can profoundly alter a molecule's behavior. This guide provides an in-depth technical overview of fluorine's multifaceted roles in molecular interactions, focusing on its effects on physicochemical properties, binding affinity, and metabolic stability, along with the experimental and computational methodologies used to study these effects.

Physicochemical Effects of Fluorination

The introduction of fluorine into a molecule can systematically tune its fundamental properties, which are critical for drug efficacy. These changes are highly context-dependent, relying on the number and position of fluorine atoms.[2][3]

Lipophilicity (logP/logD)

Lipophilicity is a critical parameter for membrane permeability and bioavailability. Fluorine substitution generally increases lipophilicity due to the C-F bond's hydrophobic nature.[4][5][6] This can improve passive membrane transport but must be carefully balanced to avoid excessive lipophilicity, which can lead to poor solubility and increased metabolic clearance.[3][7]

| Compound/Substitution | Base logP/logD | Fluorinated logP/logD | Change in logP/logD | Context |

| Phenyl Ring Substitution | Varies | Varies | +0.3 to +0.5 | Replacement of H with F at a para-position.[3] |

| Carbohydrate Deoxyfluorination | Varies | Varies | ~+1.0 per F atom | Replacement of a hydroxyl group with fluorine.[8] |

| 2-thiomethylpyridine | 3.69 (pKa) | 0.97 (pKa) | -2.72 (pKa units) | Replacement of -SCH₃ with -SCF₃.[2] |

| 2-thioethylpyridine | 3.68 (pKa) | 1.49 (pKa) | -2.19 (pKa units) | Replacement of -SCH₂CH₃ with -SCH₂CF₃.[2] |

Table 1: Quantitative examples of fluorination's effect on lipophilicity and related properties. Data is often presented in the context of pKa changes which influence logD.

Acidity and Basicity (pKa)

As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect (-I), which can significantly alter the pKa of nearby functional groups.[3][4] Strategically placing fluorine can lower the pKa of basic amines by up to 2-3 units, reducing their ionization at physiological pH.[3] This modulation is crucial for improving oral absorption and CNS penetration, as the neutral form of a drug more readily crosses biological membranes.[3][7]

| Compound Series | Substitution Pattern | pKa of Protonated Pyridine |

| 2-thiomethylpyridine | -SCH₃ (unfluorinated) | 3.69 |

| -SCH₂F | 2.43 | |

| -SCF₃ | 0.97 | |

| 2-thioethylpyridine | -SCH₂CH₃ (unfluorinated) | 3.68 |

| -SCH₂CH₂F (terminal F) | 3.08 | |

| -SCHFCH₃ (internal F) | 2.43 | |

| -SCF₂CH₃ (internal di-F) | 2.05 | |

| -SCH₂CF₃ (terminal tri-F) | 1.49 |

Table 2: Effect of fluorination pattern on the pKa of 2-substituted pyridines. Data demonstrates the strong, position-dependent inductive effect of fluorine.[2]

Metabolic Stability

Blocking metabolic "soft spots" is a primary application of fluorination in drug design.[3] The carbon-fluorine bond is significantly stronger (bond dissociation energy ~109 kcal/mol) than the carbon-hydrogen bond, making it highly resistant to oxidative metabolism by enzymes like Cytochrome P450 (CYP).[4][9] Replacing a metabolically vulnerable hydrogen atom with fluorine can prevent hydroxylation, thereby increasing the drug's half-life and systemic exposure.[3][4] For example, in the SGLT2 inhibitor empagliflozin, fluorine substitution on an aryl ring was crucial for preventing oxidative hydroxylation and achieving a once-daily dosing regimen.[3]

| Drug/Candidate Class | Observation | Implication |

| BTK Inhibitors | Strategic fluorine placement improved microsomal stability. | Increased oral exposure in preclinical models.[3] |

| PI3K Inhibitors | Difluorination of a pyridyl ring decreased clearance. | Increased oral bioavailability without loss of potency.[3] |

| Fluoxetine | para-trifluoromethyl group on phenyl ring. | Improved metabolic resistance and CNS penetration.[3] |

Table 3: Examples of improved metabolic stability through fluorination.

Conformational Control

Fluorine can enforce specific molecular conformations through stereoelectronic interactions, such as the gauche effect.[3] This conformational bias can pre-organize a ligand into its bioactive conformation, enhancing binding affinity for its target protein.[3][10] For instance, gem-difluorination has been shown to induce a specific ring pucker in cyclohexane scaffolds, leading to improved potency in a series of kinase inhibitors.[3]

Role in Molecular Interactions and Binding Affinity

While fluorine's impact on bulk properties is significant, its direct role in protein-ligand interactions is subtle and multifaceted.

Orthogonal Multipolar Interactions (C–F···C=O)

A key discovery has been the importance of orthogonal multipolar interactions between a carbon-fluorine bond and a protein backbone or side-chain carbonyl group (C=O).[11][12] These short-distance contacts are energetically favorable and can significantly enhance binding affinity.[11] This interaction provides a unique way to engage polar groups in a protein's active site, especially where traditional hydrogen bonds are not geometrically feasible.[12]

| Inhibitor System | Substitution | Change in Inhibitory Activity | Key Interaction |

| Menin-MLL | CF₃ replaced with CH₃ | >8-fold decrease | Loss of C-F···C=O interaction with protein backbone.[11][12] |

| Thrombin | 4-H benzyl replaced with 4-F benzyl | >5-fold increase | Formation of C-F···C=O interaction with Asn98 backbone.[12] |

Table 4: Contribution of C–F···C=O interactions to ligand binding affinity.

Entropic Effects and Water Networks

Fluorination can also influence binding affinity through entropic effects. The hydrophobic nature of fluorine can lead to a more favorable release of ordered water molecules from a binding pocket upon ligand binding.[1] Furthermore, fluorine substituents can modulate complex hydrogen bond networks between the protein and solvent molecules, which can either stabilize or destabilize a complex.[1][13] Studies have shown that fluorinated ligands can exhibit more favorable binding entropy due to lower conformational flexibility in the unbound state, a phenomenon known as enthalpy-entropy compensation.[1]

Methodologies for Studying Fluorine Interactions

A combination of experimental and computational techniques is essential to rationally design and validate the effects of fluorination.

Experimental Protocols

Protocol 1: Determination of logD₇.₄ and pKa by ¹⁹F NMR This method leverages the high sensitivity of the ¹⁹F nucleus to its chemical environment.

-

Sample Preparation: Prepare a series of buffered aqueous solutions (e.g., phosphate buffers) across a wide pH range (e.g., pH 1 to 10). A co-solvent like methanol-d₄ may be used for solubility.

-

¹⁹F NMR Acquisition: Acquire ¹⁹F NMR spectra for the fluorinated compound dissolved in each buffer. The chemical shift (δ) of the ¹⁹F signal will change as a function of pH due to protonation/deprotonation of nearby basic/acidic groups.

-

pKa Determination: Plot the ¹⁹F chemical shift against the buffer pH. Fit the data to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the inflection point of the sigmoidal curve.[2]

-

logD Determination: To determine the distribution coefficient at pH 7.4 (logD₇.₄), a two-phase system of a pH 7.4 buffer and 1-octanol is used. The compound is partitioned between the two phases. ¹⁹F NMR spectra are acquired for the 1-octanol phase before and after partitioning. The change in signal intensity is used to calculate the concentration in each phase and thus the logD value.[2]

Protocol 2: Isothermal Titration Calorimetry (ITC) ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile.

-

Preparation: The target protein is placed in the sample cell, and the fluorinated ligand is loaded into the injection syringe. Both are in identical, degassed buffer solutions.

-

Titration: A series of small, precise injections of the ligand into the protein solution is performed while the temperature is held constant.

-

Data Acquisition: The instrument measures the heat change (ΔH) after each injection. As the protein becomes saturated, the heat change diminishes.

-

Analysis: The resulting data (a plot of heat per injection versus the molar ratio of ligand to protein) is fitted to a binding model. This yields the binding affinity (Kₐ or Kₑ), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Kₐ) = ΔH - TΔS.[1]

Protocol 3: X-ray Crystallography This technique provides high-resolution, three-dimensional structural information of the protein-ligand complex.

-

Crystallization: The purified protein is co-crystallized with the fluorinated ligand, or the ligand is soaked into pre-existing protein crystals.

-

Data Collection: The resulting crystals are exposed to a high-intensity X-ray beam. The X-rays are diffracted by the electrons in the crystal, producing a diffraction pattern.

-

Structure Solution and Refinement: The diffraction pattern is processed to calculate an electron density map. An atomic model of the protein-ligand complex is built into this map and refined to best fit the experimental data.

-

Analysis: The final structure reveals the precise binding mode, conformation, and specific atomic interactions (e.g., C-F···C=O distances and angles) between the fluorinated ligand and the protein.[11][14]

Computational Methodologies

Computational methods are essential for predicting and rationalizing the effects of fluorination before undertaking synthesis.[1][15]

FMAP Algorithm: This algorithm was developed specifically to predict favorable sites for C–F···C=O multipolar interactions.[11][12] It analyzes the geometry of a protein's binding site to identify "hot spots" where placing a fluorine atom would result in an optimal interaction with a backbone carbonyl, thus guiding rational design.[11]

Quantum Mechanics/Molecular Mechanics (QM/MM): For high-accuracy energy calculations of fluorine interactions, QM/MM methods are employed. The fluorinated ligand and the immediate interacting residues are treated with computationally expensive quantum mechanics, while the rest of the protein is treated with more efficient molecular mechanics. This approach provides reliable binding energy estimations.[16][17] For these systems, the MPWLYP functional (for QM) and the MMFF94 force field (for MM) are recommended.[16]

Conclusion

Fluorine is far more than an inert hydrogen mimic; it is a powerful and versatile element for fine-tuning molecular interactions in drug design. Its ability to modulate physicochemical properties like lipophilicity, pKa, and metabolic stability is well-established.[4][18] More advanced applications leverage its capacity for specific, energetically favorable interactions, such as the C-F···C=O multipolar contact, and its subtle influence on solvation and binding entropy.[1][11] A successful fluorination strategy requires a deep, context-dependent understanding of these effects, guided by an integrated approach of computational prediction and rigorous experimental validation. As synthetic methodologies for selective fluorination continue to advance, the rational deployment of fluorine will remain a critical tool for developing safer and more effective therapeutics.

References

- 1. Fluorinated Protein–Ligand Complexes: A Computational Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. tandfonline.com [tandfonline.com]

- 5. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]

- 6. Biological aspects of fluorine - Wikipedia [en.wikipedia.org]

- 7. tandfonline.com [tandfonline.com]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Structure and conformational dynamics of fluorine-containing drugs [worldpharmatoday.com]

- 11. Rational Design of Orthogonal Multipolar Interactions with Fluorine in Protein–Ligand Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Fluorinated Protein-Ligand Complexes: A Computational Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Research Portal [scholarworks.brandeis.edu]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Fluorine bonding--how does it work in protein-ligand interactions? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

Methodological & Application

Application Notes and Protocols for In-Cell Protein NMR Using 3-Fluoro-DL-valine

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking In-Cell Protein Dynamics with ¹⁹F NMR

In-cell Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure, function, and interactions of proteins within their native cellular environment.[1] This method circumvents the limitations of in vitro studies by providing insights into protein behavior under physiological conditions, including molecular crowding and interactions with cellular components. However, conventional ¹H-¹⁵N NMR in eukaryotic cells is often hampered by spectral complexity and signal broadening.[2][3]

¹⁹F NMR has emerged as a compelling alternative to overcome these challenges. The fluorine nucleus (¹⁹F) boasts 100% natural abundance, a high gyromagnetic ratio, and a wide chemical shift range, making it highly sensitive to the local chemical environment.[4] Crucially, the near-complete absence of fluorine in biological systems ensures background-free spectra, allowing for the unambiguous detection of fluorinated proteins.[4][5]

While the use of fluorinated aromatic amino acids like 3-fluorotyrosine and 4-fluorophenylalanine is well-documented for in-cell NMR in human cells, the application of aliphatic fluorinated amino acids such as 3-Fluoro-DL-valine is a developing area.[1][6] Studies have shown that lightly fluorinated valines can be successfully incorporated into proteins during cell-free expression, yielding clean ¹⁹F-NMR spectra with significant chemical shift dispersion.[2][7] This suggests their potential as sensitive probes for in-cell studies.

These application notes provide a detailed, generalized protocol for the incorporation of this compound into proteins expressed in mammalian cells for in-cell NMR analysis. It is important to note that due to the limited number of studies specifically employing this compound for in-cell NMR, this protocol is adapted from established methods for fluorinated aromatic amino acids and may require optimization.

Physicochemical Properties of this compound

A clear understanding of the probe's characteristics is essential for its effective application.

| Property | Value |

| Chemical Formula | C₅H₁₀FNO₂ |

| Molecular Weight | 135.14 g/mol |

| Alternate Names | 2-Amino-3-fluoro-3-methylbutyric acid |

| Purity | Typically ≥94% |

| Appearance | White powder |

| CAS Number | 43163-94-6 |

Experimental Protocols

This section outlines a comprehensive workflow for labeling proteins with this compound in mammalian cells and subsequent in-cell NMR analysis. Caution: Fluorinated amino acids, such as the related 3-fluoroalanine, can exhibit cellular toxicity.[2][7] It is crucial to perform dose-response experiments to determine the optimal concentration of this compound that allows for sufficient protein expression and labeling without compromising cell viability.

Protocol 1: Expression and Labeling of Target Protein with this compound in Mammalian Cells

This protocol is adapted from the medium switch strategy successfully used for fluorinated aromatic amino acids in HEK293T cells.[1][2][6]

Materials and Reagents:

-

HEK293T cells (or other suitable mammalian cell line)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Valine-free DMEM for labeling

-

This compound

-

Plasmid DNA encoding the protein of interest

-

Transfection reagent (e.g., PEI)

-

Phosphate-buffered saline (PBS)

-

NMR buffer (e.g., DMEM, 70 mM HEPES, 90 mM glucose, 20% (v/v) D₂O)

-

Shigemi NMR tubes (or equivalent)

Procedure:

-

Cell Culture and Transfection:

-

Culture HEK293T cells in complete growth medium to the desired confluency in T75 flasks.

-

Transiently transfect the cells with the plasmid DNA encoding the protein of interest using a suitable transfection reagent.

-

-

Medium Switch for Fluorine Labeling:

-

At a selected time post-transfection (e.g., 8, 16, or 24 hours), remove the complete growth medium.

-

Gently wash the cells with sterile PBS.

-

Replace the medium with pre-warmed, valine-free DMEM supplemented with this compound. The optimal concentration of this compound should be determined empirically, with a starting point in the range of the normal valine concentration in DMEM.

-

-

Protein Expression and Harvest:

-

Incubate the cells for a total of 48 hours post-transfection to allow for protein expression and incorporation of the fluorinated amino acid.

-

Harvest the cells by gentle scraping or trypsinization, followed by centrifugation to obtain a cell pellet.

-

Protocol 2: In-Cell NMR Sample Preparation and Data Acquisition

Procedure:

-

Sample Preparation:

-

Wash the cell pellet with PBS.

-

Resuspend the cells in NMR buffer to a final volume of approximately 180 µL for a 3 mm Shigemi tube.[1]

-

Transfer the cell suspension to the Shigemi tube.

-

Gently centrifuge the tube to form a soft cell pellet at the bottom.

-

-

NMR Data Acquisition:

-

Acquire ¹⁹F NMR spectra on a spectrometer equipped with a ¹⁹F channel.

-

Simple one-dimensional ¹⁹F NMR experiments are often sufficient for initial analysis.[4]

-

Proton decoupling should be applied during acquisition to improve spectral resolution.

-

Data Presentation: Key Experimental Parameters

Successful incorporation of this compound and high-quality in-cell NMR spectra depend on the careful optimization of several parameters. The following table provides suggested starting points for optimization.

| Parameter | Recommended Starting Point | Considerations |

| Cell Line | HEK293T | High transfection efficiency and protein expression levels. |

| Transfection Reagent | Polyethylenimine (PEI) | Cost-effective and efficient for transient transfection. |

| Medium Switch Time | 8-24 hours post-transfection | Balance between cell health and labeling efficiency.[6] |

| This compound Conc. | Equivalent to valine in DMEM | Optimize based on toxicity and incorporation efficiency. |

| Total Expression Time | 48 hours | May need adjustment based on protein expression kinetics. |

| NMR Spectrometer Field | 600 MHz or higher | Higher fields provide better sensitivity and resolution. |

Visualizations

Workflow for In-Cell NMR with this compound

References

- 1. Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of fluorinated leucines, valines and alanines for use in protein NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]

- 5. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Controlling the incorporation of fluorinated amino acids in human cells and its structural impact - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of fluorinated leucines, valines and alanines for use in protein NMR - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for Incorporating 3-Fluoro-DL-valine into Recombinant Proteins

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific or global incorporation of unnatural amino acids into recombinant proteins offers a powerful tool for protein engineering, drug development, and biophysical studies. 3-Fluoro-DL-valine, a fluorinated analog of the essential amino acid valine, provides a unique probe for studying protein structure, function, and interactions. The introduction of fluorine, a bio-orthogonal element, allows for non-invasive monitoring by ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy and can enhance protein stability and modulate biological activity.[1][2][3]

These application notes provide detailed protocols for the incorporation of this compound into recombinant proteins using both E. coli expression systems and cell-free protein synthesis. Additionally, methods for the characterization and analysis of the resulting fluorinated proteins are described.

Applications in Research and Drug Development

The incorporation of this compound can be leveraged for several key applications:

-

¹⁹F NMR Spectroscopy: The fluorine atom serves as a sensitive reporter for monitoring protein conformation, dynamics, and interactions with ligands or other proteins without interference from endogenous signals.[4][5][6]

-

Enhanced Protein Stability: The substitution of valine with its fluorinated counterpart can increase the hydrophobicity of the protein core, leading to enhanced thermal and chemical stability.[1][2]

-

Enzyme Mechanism and Inhibition Studies: The altered electronic properties of the fluorinated side chain can be used to probe enzyme active sites and design novel inhibitors.

-

Drug Development: Fluorination is a common strategy in medicinal chemistry to improve metabolic stability, binding affinity, and bioavailability of therapeutic proteins and peptides.[3]

Quantitative Data Summary

While specific quantitative data for this compound is limited in publicly available literature, studies on a closely related analog, (2S,3S)-4-Fluorovaline (FVal), provide valuable insights into the expected effects of fluorovaline incorporation. The following table summarizes key findings from the expression of E. coli peptidyl–prolyl isomerase B (PpiB) with FVal replacing all 16 valine residues.

| Parameter | Wild-Type PpiB | FVal-Substituted PpiB | Reference |

| Protein Yield | High | Moderate to High (dependent on expression conditions) | [7] |

| Melting Temperature (Tm) | ~78 °C | ~67 °C | [7] |

| Structural Conservation (X-ray Crystallography) | N/A | Highly conserved, minimal perturbation | [7] |

| ¹⁹F NMR Signal Dispersion | N/A | >25 ppm | [7] |

Note: This data is for (2S,3S)-4-Fluorovaline and should be considered as an estimation of the potential effects of this compound incorporation. Optimization of expression conditions is crucial for achieving satisfactory yields and incorporation efficiencies.

Experimental Protocols

In Vivo Incorporation of this compound in E. coli

This protocol is adapted from established methods for incorporating unnatural amino acids into proteins expressed in E. coli. It relies on the use of a valine auxotrophic strain to ensure efficient incorporation of the fluorinated analog.

Materials:

-

This compound

-

Valine auxotrophic E. coli strain (e.g., a strain with a deletion in a key valine biosynthesis gene)

-

Expression vector containing the gene of interest

-

M9 minimal medium components

-

20 standard amino acids

-

IPTG (Isopropyl β-D-1-thiogalactopyranoside)

-

Antibiotics

Protocol:

-

Strain Transformation: Transform the valine auxotrophic E. coli strain with the expression plasmid containing the gene of interest.

-

Starter Culture: Inoculate a single colony into 5 mL of LB medium supplemented with the appropriate antibiotic and grow overnight at 37°C with shaking.

-

Main Culture Growth:

-

Inoculate 1 L of M9 minimal medium (supplemented with all 20 standard amino acids, including a limiting amount of valine) with the overnight starter culture.

-

Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

-

-

Induction and this compound Addition:

-

Pellet the cells by centrifugation (5000 x g, 10 min, 4°C).

-

Resuspend the cell pellet in fresh M9 minimal medium lacking valine but supplemented with the other 19 standard amino acids.

-

Add this compound to a final concentration of 0.5-1 g/L.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

-

-

Protein Expression: Incubate the culture at a reduced temperature (e.g., 18-25°C) overnight with shaking.

-

Cell Harvesting and Protein Purification:

-

Harvest the cells by centrifugation.

-

Purify the recombinant protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

-

Cell-Free Protein Synthesis (CFPS) with this compound

CFPS offers a rapid and efficient method for incorporating unnatural amino acids, bypassing issues of cellular toxicity or transport.[8][9] This protocol provides a general workflow for using an E. coli S30 extract-based CFPS system.

Materials:

-

E. coli S30 extract

-

Energy solution (containing ATP, GTP, CTP, UTP, etc.)

-

Amino acid mixture (lacking valine)

-

This compound

-

DNA template (plasmid or linear) encoding the gene of interest

-

Reaction buffer

Protocol:

-

Reaction Setup: In a microcentrifuge tube on ice, combine the following components in the specified order:

-

Reaction buffer

-

Energy solution

-

Amino acid mixture (without valine)

-

This compound (final concentration of 1-2 mM)

-

DNA template (e.g., 5-10 nM plasmid)

-

E. coli S30 extract

-

-

Incubation: Incubate the reaction mixture at 30-37°C for 2-4 hours. For larger scale reactions, a dialysis setup can be used to prolong the reaction time and increase protein yield.

-

Analysis of Protein Expression:

-

Analyze a small aliquot of the reaction mixture by SDS-PAGE and Coomassie staining or Western blot to confirm protein expression.

-

-

Protein Purification: Purify the expressed protein directly from the reaction mixture using appropriate chromatography methods.

Characterization of Fluorinated Proteins

Mass Spectrometry for Incorporation Analysis

Mass spectrometry is a crucial technique to confirm the incorporation of this compound and determine the efficiency of substitution.[10][11][12]

Protocol Outline:

-

Protein Digestion: Digest the purified fluorinated protein into smaller peptides using a specific protease (e.g., trypsin).

-

LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis:

-

Search the MS/MS data against the protein sequence, defining a variable modification on valine residues corresponding to the mass shift caused by fluorine substitution (F replacing H results in a mass increase of approximately 18.00 Da).

-

Quantify the relative abundance of fluorinated versus non-fluorinated peptides to determine the incorporation efficiency at each valine site.

-

¹⁹F NMR Spectroscopy

¹⁹F NMR provides detailed information about the local environment of the incorporated this compound residues.[4]

Protocol Outline:

-

Sample Preparation: Prepare a concentrated solution (0.1-1 mM) of the purified fluorinated protein in a suitable NMR buffer (e.g., phosphate or Tris buffer in D₂O).

-

Data Acquisition: Acquire one-dimensional ¹⁹F NMR spectra on a high-field NMR spectrometer equipped with a fluorine probe.

-

Spectral Analysis:

-

The chemical shifts of the ¹⁹F signals are highly sensitive to the local protein environment.

-

Changes in chemical shifts upon ligand binding, protein-protein interaction, or conformational changes can be monitored to study these events.

-

Visualized Workflows and Pathways

References

- 1. Fluorine: A new element in protein design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorinated proteins: from design and synthesis to structure and stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]

- 5. researchgate.net [researchgate.net]

- 6. mr.copernicus.org [mr.copernicus.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Frontiers | Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins [frontiersin.org]

- 9. Cell-Free Synthesis of Defined Protein Conjugates by Site-directed Cotranslational Labeling - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Analysis of fluorinated proteins by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mass Spectrometry-based Proteomics: Qualitative Identification to Activity-based Protein Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent advancements in mass spectrometry–based tools to investigate newly synthesized proteins - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 3-Fluoro-DL-valine as a Sensitive Probe for Protein-Ligand Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine atoms into amino acids has become a powerful tool in chemical biology and drug discovery. The unique nuclear magnetic resonance (NMR) properties of the ¹⁹F nucleus—including its 100% natural abundance, high gyromagnetic ratio, and exquisite sensitivity to its local chemical environment—make it an ideal, background-free probe for studying molecular interactions. 3-Fluoro-DL-valine, a non-canonical amino acid, serves as a valuable tool for investigating protein-ligand interactions through protein-observed ¹⁹F NMR spectroscopy. Its introduction into a protein of interest provides a sensitive reporter for binding events, conformational changes, and for the screening of small molecule fragments.

Fluorine substitution is generally considered to have a minimal effect on protein structure and function, making fluorinated amino acids excellent probes. The large chemical shift dispersion of ¹⁹F NMR allows for the resolution of individual fluorine signals within a protein, enabling site-specific analysis of ligand binding.[1] This application note provides detailed protocols for the incorporation of this compound into proteins and its use in ¹⁹F NMR-based binding assays to characterize protein-ligand interactions.

Key Advantages of this compound as a Probe:

-

High Sensitivity: The ¹⁹F nucleus has a high gyromagnetic ratio, resulting in a strong NMR signal that is 83% as sensitive as protons.

-

Background-Free Signal: Fluorine is virtually absent in biological systems, eliminating background signals and simplifying spectral analysis.

-

Sensitive to Environment: The ¹⁹F chemical shift is highly sensitive to changes in the local electronic environment, making it an excellent reporter of binding events and conformational changes.

-

Minimal Perturbation: The substitution of a hydrogen atom with a fluorine atom is a conservative change that generally does not significantly alter the protein's structure or function.

Applications in Drug Discovery

The use of this compound as a probe can be integrated into various stages of the drug discovery pipeline:

-

Target Validation: Confirming the binding of small molecules to the target protein.

-

Fragment Screening: Identifying low-molecular-weight fragments that bind to the protein, which can be elaborated into lead compounds.

-

Hit-to-Lead Optimization: Characterizing the binding affinity and kinetics of lead candidates to guide medicinal chemistry efforts.

-

Mechanism of Action Studies: Investigating how ligands modulate protein conformation and dynamics.

Experimental Workflow

The overall workflow for utilizing this compound as a probe for protein-ligand interactions is depicted below.

Data Presentation: Quantitative Analysis of Protein-Ligand Binding

¹⁹F NMR lineshape analysis can be employed to determine the binding affinity (dissociation constant, Kd) and kinetics (association rate constant, kon, and dissociation rate constant, koff) of a protein-ligand interaction. The following table presents hypothetical data for the binding of three different ligands to a protein labeled with this compound, as would be determined from such an analysis.

| Ligand | Kd (µM) | kon (10⁸ M⁻¹s⁻¹) | koff (10⁴ s⁻¹) |

| Ligand A | 150 | 1.5 | 2.2 |

| Ligand B | 70 | 1.2 | 0.8 |

| Ligand C | 250 | 0.9 | 2.3 |

Experimental Protocols

Protocol 1: Incorporation of this compound into a Recombinant Protein in E. coli

This protocol describes a general method for producing a protein labeled with this compound using an E. coli expression system. Optimization of codon usage, expression temperature, and induction conditions may be necessary for specific proteins.

Materials:

-

E. coli expression strain (e.g., BL21(DE3)) transformed with the expression plasmid for the protein of interest.

-

Luria-Bertani (LB) medium.

-

M9 minimal medium supplemented with 2 mM MgSO₄, 0.1 mM CaCl₂, and 0.4% glucose.

-

19 amino acid mixture (lacking valine).

-

This compound.

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Antibiotic for plasmid selection.

Procedure:

-

Inoculate a 50 mL LB medium starter culture containing the appropriate antibiotic with a single colony of the transformed E. coli strain.

-

Incubate the culture overnight at 37°C with shaking (220 rpm).

-

The next day, inoculate 1 L of M9 minimal medium with the overnight starter culture to an initial OD₆₀₀ of 0.05-0.1.

-

Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

-

Pellet the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.

-

Gently wash the cell pellet twice with 100 mL of pre-warmed M9 minimal medium (lacking amino acids) to remove any residual LB medium.

-

Resuspend the cell pellet in 1 L of pre-warmed M9 minimal medium supplemented with the 19 amino acid mixture (50 mg/L each) and this compound (100-200 mg/L).

-

Incubate the culture for 1 hour at the desired expression temperature (e.g., 18-25°C) to allow for the uptake of the fluorinated amino acid.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

-

Continue to incubate the culture for 16-24 hours at the expression temperature.

-

Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.

-

The cell pellet can be stored at -80°C or used immediately for protein purification.

Protocol 2: ¹⁹F NMR Titration Experiment for Measuring Ligand Binding

This protocol outlines the procedure for a ¹⁹F NMR titration experiment to determine the binding affinity of a ligand to a protein labeled with this compound.

Materials:

-

Purified, fluorine-labeled protein of interest in a suitable NMR buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.4 in 90% H₂O/10% D₂O).

-

Concentrated stock solution of the ligand in the same NMR buffer.

-

NMR tubes.

-

NMR spectrometer equipped with a fluorine probe.

Procedure:

-

Prepare a sample of the ¹⁹F-labeled protein at a concentration of 25-100 µM in an NMR tube.

-

Acquire a 1D ¹⁹F NMR spectrum of the free protein. This will serve as the reference spectrum.

-

Prepare a series of NMR samples with a constant concentration of the ¹⁹F-labeled protein and increasing concentrations of the ligand. The ligand concentrations should span a range from approximately 0.1 to 10 times the expected Kd.

-

Acquire a 1D ¹⁹F NMR spectrum for each sample in the titration series. Ensure that the temperature is kept constant throughout the experiment.

-

Process the NMR spectra (Fourier transformation, phasing, and baseline correction).

-

Analyze the changes in the ¹⁹F chemical shifts and/or line widths as a function of ligand concentration.

-

Fit the chemical shift perturbation data to a suitable binding isotherm (e.g., a one-site binding model) to determine the dissociation constant (Kd).

NMR Spectrometer Parameters (Example):

-

Spectrometer: 600 MHz Bruker Avance III or equivalent.

-

Probe: Cryoprobe with ¹⁹F channel.

-

Experiment: 1D ¹⁹F experiment with proton decoupling.

-

Pulse Sequence: zgfhigqn (Bruker).

-

Spectral Width: ~30-40 ppm (centered on the expected resonance of 3-fluorovaline).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 (depending on protein concentration).

-

Temperature: 298 K.

Data Analysis and Interpretation

The change in the ¹⁹F chemical shift (Δδ) upon ligand binding is a sensitive indicator of the interaction. By plotting Δδ against the ligand concentration, a binding curve can be generated. The Kd can be calculated by fitting this data to the following equation for a 1:1 binding model:

Δδ = Δδmax * (([P]t + [L]t + Kd) - √(([P]t + [L]t + Kd)² - 4[P]t[L]t)) / (2[P]t)

Where:

-

Δδ is the observed change in chemical shift.

-

Δδmax is the maximum change in chemical shift at saturation.

-

[P]t is the total protein concentration.

-

[L]t is the total ligand concentration.

-

Kd is the dissociation constant.

Conclusion

This compound is a powerful and versatile probe for studying protein-ligand interactions using ¹⁹F NMR spectroscopy. The straightforward protocols for its incorporation into recombinant proteins, combined with the sensitivity and simplicity of 1D ¹⁹F NMR experiments, make this an attractive method for academic and industrial researchers alike. The quantitative data on binding affinities and kinetics obtained from these experiments can provide invaluable insights for structure-activity relationship studies and the rational design of novel therapeutics.

References

Application Notes and Protocols for Peptide Synthesis with 3-Fluoro-DL-valine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptides is a powerful strategy in drug discovery and chemical biology, offering the potential to enhance biological activity, improve metabolic stability, and modulate peptide conformation.[1][2][3] 3-Fluoro-DL-valine, a fluorinated analog of the natural amino acid valine, presents an intriguing building block for designing novel peptides with unique physicochemical properties. The high electronegativity and relatively small size of the fluorine atom can induce significant local changes in the electronic environment and stereochemistry of the peptide backbone and side chains, potentially influencing protein-peptide interactions and enzymatic resistance.[3]

These application notes provide a comprehensive guide to the solid-phase peptide synthesis (SPPS) of peptides containing this compound. The protocols outlined below are based on standard Fmoc/tBu chemistry and include recommendations for coupling, deprotection, cleavage, and purification. While specific quantitative data for the synthesis of peptides with this compound is limited in publicly available literature, the provided methodologies are derived from established protocols for standard and other modified amino acids and should serve as a robust starting point for researchers.

Materials and Reagents

| Reagent/Material | Grade | Supplier Recommendation |

| Fmoc-3-Fluoro-DL-valine-OH | Peptide synthesis grade | Commercially available |

| Rink Amide Resin (or other suitable resin) | 100-200 mesh | Standard suppliers |

| N,N-Dimethylformamide (DMF) | Peptide synthesis grade | Amine-free |

| Piperidine | ACS grade | |

| Dichloromethane (DCM) | ACS grade | |

| N,N'-Diisopropylcarbodiimide (DIC) | ≥99% | |

| 1-Hydroxybenzotriazole (HOBt) | ≥97% | |

| HBTU, HATU, or HCTU | Peptide synthesis grade | |

| N,N-Diisopropylethylamine (DIPEA) | Peptide synthesis grade | |

| Trifluoroacetic acid (TFA) | Reagent grade | |

| Triisopropylsilane (TIS) | ≥98% | |

| Acetonitrile (ACN) | HPLC grade | |

| Water | HPLC grade |

Experimental Protocols

Protocol 1: Resin Swelling and Fmoc Deprotection

-

Resin Swelling: Place the desired amount of resin in a reaction vessel. Add sufficient DMF to cover the resin and allow it to swell for at least 30 minutes at room temperature with gentle agitation.[4]

-

Fmoc Deprotection:

-

Drain the DMF from the swollen resin.

-

Add a 20% (v/v) solution of piperidine in DMF to the resin.[4]

-

Agitate the mixture at room temperature for 5-10 minutes.[5]

-

Drain the piperidine solution.

-

Repeat the piperidine treatment for another 5-10 minutes.

-

Wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and dibenzofulvene-piperidine adduct.[4]

-

Perform a Kaiser test to confirm the presence of a free primary amine. A positive test (blue beads) indicates successful Fmoc removal.

-

Caption: Fmoc deprotection workflow.

Protocol 2: Coupling of Fmoc-3-Fluoro-DL-valine-OH

Due to the potential for steric hindrance and the electron-withdrawing effect of the fluorine atom, a robust coupling strategy is recommended. The use of aminium/uronium-based coupling reagents such as HBTU, HATU, or HCTU is generally effective.[6][7]

-

Pre-activation:

-

In a separate vial, dissolve Fmoc-3-Fluoro-DL-valine-OH (3-5 equivalents relative to resin loading), the coupling reagent (e.g., HBTU, 3-5 equivalents), and an additive like HOBt (3-5 equivalents) in DMF.

-

Add DIPEA (6-10 equivalents) to the mixture and allow it to pre-activate for 1-2 minutes.

-

-

Coupling Reaction:

-

Add the pre-activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture at room temperature. The coupling time may need to be extended compared to standard amino acids. A typical starting point is 1-2 hours.[8]

-

Monitor the coupling reaction using a Kaiser test. A negative test (colorless or yellow beads) indicates complete coupling.

-

If the Kaiser test is positive after the initial coupling time, a second coupling (double coupling) may be necessary. Drain the reaction solution, wash with DMF, and repeat the coupling step with a freshly prepared activated amino acid solution.

-

-

Washing: After a negative Kaiser test, drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and then DCM (3-5 times).

Caption: Coupling workflow for this compound.

Protocol 3: Cleavage and Deprotection

The final cleavage of the peptide from the resin and the removal of side-chain protecting groups are typically performed simultaneously using a strong acid cocktail.

-

Resin Preparation: After the final Fmoc deprotection and washing, dry the peptide-resin under vacuum for at least 1 hour.

-

Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT). For peptides containing arginine, tryptophan, methionine, or cysteine, the use of scavengers is crucial to prevent side reactions.[2]

-

Cleavage Reaction:

-

Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

-

Gently agitate the mixture at room temperature for 2-4 hours.[2]

-

-

Peptide Precipitation:

-

Filter the resin and collect the filtrate into a cold solution of diethyl ether.

-

A white precipitate of the crude peptide should form.

-

Centrifuge the mixture to pellet the peptide.

-

Wash the peptide pellet with cold diethyl ether two more times.

-

-

Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 4: Purification and Analysis

Purification by Reversed-Phase HPLC (RP-HPLC):

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent, such as a mixture of water and acetonitrile, with 0.1% TFA.

-

Chromatography:

-

Use a C18 column for purification.

-

A typical mobile phase system is:

-

Solvent A: 0.1% TFA in water

-

Solvent B: 0.1% TFA in acetonitrile

-

-

Employ a linear gradient of Solvent B, for example, from 5% to 65% over 30-60 minutes, at a flow rate of 1 mL/min for an analytical column or scaled up accordingly for a preparative column.[9][10] The optimal gradient will depend on the hydrophobicity of the peptide.[11]

-

-

Fraction Collection and Analysis: Collect fractions corresponding to the major peaks and analyze their purity by analytical RP-HPLC and mass spectrometry.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.

Analysis:

-

Mass Spectrometry (MS): Confirm the molecular weight of the purified peptide. The fragmentation pattern in MS/MS can provide sequence information.[12][13][14] The presence of this compound will result in a mass shift compared to the native peptide.

-

¹⁹F NMR Spectroscopy: The fluorine atom provides a unique spectroscopic handle for characterizing the peptide. The ¹⁹F chemical shift is sensitive to the local environment and can be used to study peptide conformation and binding interactions.[15][16][17]

Quantitative Data Summary

| Parameter | Expected Range | Notes |

| Coupling Efficiency | >98% per step | Monitored by Kaiser test. Double coupling may be required for sterically hindered residues. |

| Crude Peptide Purity | 40-80% | Highly sequence-dependent. Aggregation can reduce purity. |

| Overall Yield (after purification) | 5-30% | Depends on the number of residues, coupling efficiencies, and purification losses. |

| Final Purity (after HPLC) | >95% | Achievable with optimized HPLC conditions. |

Signaling Pathways and Logical Relationships

The incorporation of this compound can be a key step in the development of peptide-based therapeutics that target specific signaling pathways. The fluorinated residue can enhance binding affinity or stability, leading to more potent modulation of the target protein.

Caption: Workflow for developing a peptide therapeutic.

Conclusion

The synthesis of peptides containing this compound is a feasible endeavor using standard Fmoc-based solid-phase peptide synthesis methodologies. Careful consideration of coupling conditions, including the potential need for longer reaction times or double coupling, is recommended to ensure high incorporation efficiency. The protocols provided herein offer a solid foundation for researchers to successfully synthesize and purify these novel fluorinated peptides. The unique properties conferred by the fluorine atom open up exciting possibilities for the development of next-generation peptide therapeutics and research tools.

References

- 1. peptide.com [peptide.com]

- 2. tools.thermofisher.com [tools.thermofisher.com]

- 3. researchgate.net [researchgate.net]

- 4. chem.uci.edu [chem.uci.edu]

- 5. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. peptide.com [peptide.com]

- 8. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 9. bachem.com [bachem.com]

- 10. peptide.com [peptide.com]

- 11. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]

- 12. research.cbc.osu.edu [research.cbc.osu.edu]

- 13. uab.edu [uab.edu]

- 14. Mascot help: Peptide fragmentation [matrixscience.com]

- 15. 19F NMR chemical shift encoded peptide screening targeting the potassium channel Kv1.3 - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 16. feh.scs.illinois.edu [feh.scs.illinois.edu]

- 17. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell-Free Protein Expression of 3-Fluoro-DL-valine Containing Proteins

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids (ncAAs) into proteins offers a powerful tool for protein engineering, drug discovery, and understanding protein structure and function. 3-Fluoro-DL-valine, a fluorinated analog of the natural amino acid valine, provides a unique probe for studying protein folding, stability, and interactions using ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. Cell-free protein synthesis (CFPS) has emerged as a robust and flexible platform for the efficient incorporation of ncAAs like this compound, overcoming challenges associated with in vivo expression systems such as cellular toxicity and limited uptake of the ncAA.[1][2]

These application notes provide a detailed protocol for the expression of proteins containing this compound using an E. coli-based cell-free system. The methodology covers template preparation, cell-free reaction setup, and analytical techniques for the characterization of the resulting fluorinated protein.

Principle of Incorporation

The incorporation of this compound into a target protein in a cell-free system is achieved through the "residue-specific" replacement method. In this approach, the natural amino acid valine is omitted from the reaction mixture, and this compound is supplied instead. The endogenous valyl-tRNA synthetase (ValRS) in the E. coli cell extract recognizes this compound and charges it to the valine-specific tRNA (tRNAVal). During translation, the ribosome incorporates this compound at the codons designated for valine in the mRNA sequence.

Experimental Workflow

The overall workflow for the cell-free expression of proteins containing this compound is depicted below.

References

Application Notes and Protocols: Utilizing 3-Fluoro-DL-valine for Enhanced Insights into Protein Folding and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of non-canonical amino acids into proteins offers a powerful tool for dissecting the principles of protein folding, stability, and function. Among these, 3-Fluoro-DL-valine, a fluorinated analog of the hydrophobic amino acid valine, has emerged as a valuable probe. Its unique physicochemical properties, stemming from the high electronegativity and hydrophobicity of fluorine, can be leveraged to modulate and study the forces that govern protein structure. These application notes provide a comprehensive overview of the use of this compound in protein science, including detailed protocols for its incorporation and subsequent biophysical characterization.

Introduction

Protein stability is a critical determinant of biological function and a key consideration in the development of therapeutic proteins. The hydrophobic effect is a primary driving force in protein folding, where the sequestration of nonpolar side chains from the aqueous solvent into the protein's core contributes significantly to the overall stability of the folded state.[1] Fluorinated amino acids, being more hydrophobic than their hydrocarbon counterparts, are particularly effective at enhancing protein stability when incorporated into the hydrophobic core.[1][2][3]

The substitution of valine with this compound introduces minimal steric perturbation due to the similar van der Waals radius of fluorine and hydrogen, while significantly increasing the hydrophobicity of the side chain.[2][4] This subtle yet impactful modification allows for a systematic investigation of the relationship between core packing, hydrophobicity, and protein stability. Furthermore, the presence of the ¹⁹F nucleus provides a sensitive NMR probe for studying protein structure, dynamics, and interactions without background signals from other atoms in the protein.[4][5][6][7]

These notes will detail the application of this compound in protein engineering and provide step-by-step protocols for researchers to implement these techniques in their own work.

Key Applications

-